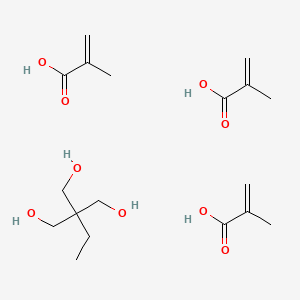

Trimethylol propane trimethacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H32O9 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H14O3.3C4H6O2/c1-2-6(3-7,4-8)5-9;3*1-3(2)4(5)6/h7-9H,2-5H2,1H3;3*1H2,2H3,(H,5,6) |

InChI Key |

JMWGZSWSTCGVLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O |

Synonyms |

TMPTMA trimethylol propane trimethacrylate trimethylolpropane trimethacrylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylolpropane Trimethacrylate (TMPTMA): Properties, Polymerization, and Applications

This guide provides a comprehensive technical overview of trimethylolpropane trimethacrylate (TMPTMA), a trifunctional monomer pivotal in the formulation of a wide array of polymeric materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties of TMPTMA, its polymerization behavior, and its diverse applications, with a special focus on its relevance in the biomedical field.

Introduction: The Versatility of a Trifunctional Monomer

Trimethylolpropane trimethacrylate (TMPTMA) is a low-viscosity, high-reactivity crosslinking agent that plays a crucial role in the development of materials with superior performance characteristics. Its trifunctional nature, possessing three methacrylate groups, allows for the formation of densely crosslinked, three-dimensional polymer networks. This structure imparts exceptional hardness, chemical and abrasion resistance, and rapid curing properties to the final material.[1] TMPTMA is a key component in formulations for coatings, inks, adhesives, and advanced composites.[2] Furthermore, its unique properties have led to its exploration and use in specialized biomedical applications, including dental restorative materials and drug delivery systems.[2][3]

Physicochemical Properties of TMPTMA

A thorough understanding of the physical and chemical properties of TMPTMA is fundamental to its effective application. These properties dictate its behavior during formulation, polymerization, and in the final performance of the cured material.

| Property | Value | References |

| Chemical Formula | C₁₈H₂₆O₆ | |

| Molecular Weight | 338.4 g/mol | |

| Appearance | Colorless to light yellow transparent liquid | |

| Odor | Slightly ester-like | |

| Density | 1.06 g/mL at 25 °C | |

| Viscosity | 68.6 mPa·s at 20°C | |

| Boiling Point | >200°C at 1 mmHg | |

| Melting Point | -25°C | |

| Refractive Index | n20/D 1.472 | |

| Flash Point | >230 °F | |

| Solubility | Insoluble in water; soluble in most organic solvents. |

The Chemistry of TMPTMA: Synthesis and Polymerization

The utility of TMPTMA is intrinsically linked to its synthesis and its ability to undergo rapid polymerization.

Synthesis of TMPTMA

TMPTMA is primarily synthesized through the esterification of trimethylolpropane with methacrylic acid. Several methods exist, with the choice of method often depending on the desired purity, yield, and industrial scale.

Experimental Protocol: Synthesis of TMPTMA via Transesterification

This protocol provides a general laboratory-scale procedure for the synthesis of TMPTMA.

Materials:

-

Trimethylolpropane: 100g

-

Methyl methacrylate: 350g

-

Polymerization inhibitor (e.g., TEMPO): 2g

-

Hydroquinone: 6g

-

Catalyst mixture (e.g., calcium oxide, potassium carbonate, lithium chloride): 5g

Procedure:

-

Reaction Setup: In a reactor equipped with a stirrer, heating mantle, thermometer, and a fractionation column with a reflux condenser, combine trimethylolpropane, methyl methacrylate, TEMPO, hydroquinone, and the catalyst mixture.

-

Initiation of Reaction: Begin stirring and gradually heat the mixture to induce reflux. Continuously supply a gentle stream of air into the reactor to aid in the removal of byproducts.

-

Azeotropic Distillation: As the reaction proceeds, an azeotrope of methanol (a byproduct) and methyl methacrylate will form. This azeotrope is continuously removed from the reaction mixture via the fractionation column. The removal of methanol drives the equilibrium of the reaction towards the formation of the TMPTMA product.[4]

-

Monitoring and Completion: Monitor the reaction progress by analyzing the composition of the distillate. The reaction is considered complete when the production of methanol ceases.

-

Purification: After cooling the reaction mixture, the catalyst and polymerization inhibitors are removed through filtration or washing with an alkaline solution. Excess methyl methacrylate is recovered by distillation. The final product is then purified, often through vacuum distillation, to yield TMPTMA.[4]

Free-Radical Polymerization of TMPTMA

The core functionality of TMPTMA lies in its rapid polymerization via a free-radical mechanism. This process can be initiated by various means, most commonly through the use of photoinitiators activated by ultraviolet (UV) light or electron beam (EB) radiation.

The polymerization process can be delineated into three primary stages:

-

Initiation: The process begins with the generation of free radicals. In photopolymerization, a photoinitiator absorbs light energy and cleaves to form highly reactive radical species.[5]

-

Propagation: These free radicals attack the double bonds of the methacrylate groups in the TMPTMA monomers, initiating a chain reaction. This leads to the rapid formation of a growing polymer chain.

-

Termination: The polymerization process ceases when two growing radical chains combine or when they react with an inhibitor. The high functionality of TMPTMA leads to the rapid formation of a densely crosslinked network structure.[6]

Caption: Free-radical polymerization of TMPTMA.

The kinetics of TMPTMA polymerization are influenced by factors such as initiator concentration, light intensity, and the presence of co-monomers.[7] Higher initiator concentrations and light intensities generally lead to faster polymerization rates, but can also result in shorter polymer chains and potentially incomplete conversion due to the "gel effect," where the high viscosity of the polymerizing medium restricts monomer and radical mobility.[6][7]

Experimental Protocol: UV Curing of a TMPTMA-Based Formulation

This protocol outlines a general procedure for the UV curing of a simple TMPTMA formulation.

Materials:

-

Trimethylolpropane triacrylate (TMPTMA)

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Substrate (e.g., glass slide, plastic film)

Procedure:

-

Formulation Preparation: In an amber vial to protect from ambient light, prepare a formulation by mixing TMPTMA with a specific weight percentage of the photoinitiator (typically 1-5 wt%). Ensure thorough mixing until the photoinitiator is completely dissolved.

-

Coating Application: Apply a thin, uniform film of the formulation onto the desired substrate using a spin coater, doctor blade, or other suitable coating method.

-

UV Curing: Place the coated substrate under a UV lamp. The UV intensity and exposure time will depend on the specific photoinitiator, the thickness of the coating, and the desired degree of cure. A typical laboratory UV curing system might use a medium-pressure mercury lamp.

-

Cure Monitoring: The degree of cure can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).[8]

-

Post-Curing and Characterization: After UV exposure, the cured film can be characterized for its physical and mechanical properties, such as hardness, adhesion, and solvent resistance.

Applications of TMPTMA: From Industrial Coatings to Biomedical Devices

The unique combination of properties offered by TMPTMA makes it a valuable component in a multitude of applications.

Industrial Applications

-

Coatings and Varnishes: TMPTMA is extensively used in UV-curable coatings for wood, plastics, and metal, providing high gloss, scratch resistance, and chemical resistance.[1]

-

Inks: In the printing industry, TMPTMA is a key ingredient in UV-curable inks, enabling rapid drying and excellent adhesion to various substrates.[1]

-

Adhesives: TMPTMA is used to formulate high-strength, fast-curing adhesives for a range of industrial bonding applications.[1]

-

Plastics and Composites: As a crosslinking agent, TMPTMA enhances the mechanical properties and thermal stability of various plastics and composite materials.[2]

Biomedical and Drug Development Applications

The rapid, room-temperature polymerization and the ability to form biocompatible hydrogels have made TMPTMA an attractive material for the biomedical field.[2]

-

Dental Composites: TMPTMA is utilized in the formulation of dental restorative composites.[3][9] Its inclusion in the resin matrix can improve properties such as flexural strength, hardness, and reduce water absorption.[3][9] However, a significant concern in this application is the potential for leaching of unreacted monomers, which can lead to adverse biological effects.[10][11] Studies have shown that the amount of leached components can be influenced by the storage medium and the composition of the composite.[11]

-

Hydrogels for Drug Delivery: TMPTMA can be copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), to form hydrogels.[12] These hydrogels can be loaded with therapeutic agents and are being investigated for sustained drug release applications.[12] The crosslinking density, which can be controlled by the TMPTMA concentration, influences the swelling behavior and the drug release kinetics of the hydrogel.[13][14]

Experimental Protocol: Preparation of a TMPTMA-Containing Hydrogel for Drug Delivery Studies

This protocol provides a basic framework for the preparation of a HEMA/TMPTMA hydrogel for drug loading and release experiments.

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Trimethylolpropane trimethacrylate (TMPTMA)

-

Photoinitiator (e.g., Irgacure 2959, suitable for biomedical applications)

-

Phosphate-buffered saline (PBS)

-

Model drug (e.g., a water-soluble dye or a therapeutic agent)

Procedure:

-

Monomer Mixture Preparation: Prepare a monomer mixture with a specific weight ratio of HEMA and TMPTMA (e.g., 90:10 HEMA:TMPTMA). Add a photoinitiator at a suitable concentration (e.g., 0.5 wt%).

-

Molding and Polymerization: Pour the monomer mixture into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer to create a thin film). Expose the mold to UV light for a sufficient time to ensure complete polymerization.

-

Washing and Swelling: After polymerization, carefully remove the hydrogel from the mold. Wash the hydrogel extensively in distilled water or PBS for several days to remove any unreacted monomers and the photoinitiator. This step is crucial for ensuring biocompatibility. The hydrogel will swell to its equilibrium state during this process.

-

Drug Loading: Immerse the swollen hydrogel in a solution of the model drug of a known concentration for a predetermined period to allow for drug loading via diffusion.

-

Drug Release Study: After drug loading, transfer the hydrogel to a fresh solution of PBS. At regular intervals, take aliquots of the PBS and measure the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry). This will allow for the determination of the drug release profile over time.

Safety and Handling

While TMPTMA is a versatile and widely used monomer, it is important to handle it with appropriate safety precautions. TMPTMA can cause skin and eye irritation.[15] Prolonged or repeated skin contact may cause allergic skin reactions.[15] Therefore, it is essential to wear appropriate personal protective equipment, including gloves and safety glasses, when handling TMPTMA. Work should be conducted in a well-ventilated area to avoid inhalation of vapors.

In the context of biomedical applications, the biocompatibility of TMPTMA-based materials is a primary concern. Studies have investigated the toxicology of TMPTMA, with some research indicating potential for adverse effects at high concentrations.[15][16][17] The leaching of unreacted TMPTMA monomer from cured polymers is a key factor influencing biocompatibility, and thorough washing of biomedical devices containing TMPTMA is critical to minimize potential risks.[10][18]

Conclusion

Trimethylolpropane trimethacrylate is a highly functional monomer with a broad spectrum of applications, driven by its ability to form densely crosslinked polymers with exceptional properties. Its utility in industrial coatings, inks, and adhesives is well-established. Furthermore, its role in the development of advanced materials for biomedical applications, such as dental composites and drug delivery systems, continues to be an active area of research. A comprehensive understanding of its physicochemical properties, polymerization kinetics, and handling requirements is paramount for harnessing its full potential in both research and industrial settings. As with any reactive chemical, a strong emphasis on safety and a thorough understanding of its toxicological profile are essential, particularly when considering its use in applications with direct human contact.

References

-

A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification. (2021). Patsnap Eureka. Retrieved from [Link]

- CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents. (n.d.).

-

A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

TMPTMA (TRIMETHYLOLPROPANE TRIMETHACRYLATE). (n.d.). Ataman Kimya. Retrieved from [Link]

- CN106748761A - A kind of preparation method of trimethylolpropane trimethacrylate - Google Patents. (n.d.).

-

da Silva, E. M., Miragaya, L., Noronha-Filho, J. D., Amaral, C. M., Poskus, L. T., & Guimarães, J. G. A. (2016). Characterization of an experimental resin composite organic matrix based on a tri-functional methacrylate monomer. Dental materials journal, 35(2), 159–165. [Link]

-

Characterization of an experimental resin composite organic matrix based on a tri-functional methacrylate monomer. (2016). ResearchGate. Retrieved from [Link]

-

Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate. (2015). ResearchGate. Retrieved from [Link]

-

Leaching and mechanical properties characterization of dental composites. (2004). ResearchGate. Retrieved from [Link]

-

Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies). (2012). National Institutes of Health (NIH). Retrieved from [Link]

-

Comparison of Crosslinker Types and Initiation Systems of Thermoresponsive PNIPAM Hydrogels. (2020). ResearchGate. Retrieved from [Link]

-

Imazato, S., Chen, J., Ma, S., & Izutani, N. (2014). Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels. Acta biomaterialia, 10(10), 4285–4295. [Link]

-

GMM-03: Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

TR-576: Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats and B6C3F1/N Mice (Dermal Studies). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Exploring the Biological and Chemical Properties of Emerging 3D-Printed Dental Resin Composites Compared to Conventional Light-Cured Materials. (2023). MDPI. Retrieved from [Link]

-

Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment. (2021). MDPI. Retrieved from [Link]

-

Herrera-González, A. M., Bustillos-Guzmán, J., Lesso-Arroyo, R., Flores-Gallardo, S. G., & Ganem-Rondero, A. (2020). Preparation and evaluation of a BisGMA-free dental composite resin based on a novel trimethacrylate monomer. Dental materials : official publication of the Academy of Dental Materials, 36(4), 546–555. [Link]

-

Photopolymerization kinetics of trimethylolpropane triacrylate (TMPTA) under (A) 365. (2022). ResearchGate. Retrieved from [Link]

-

Swelling studies of super water retainer acrylamide/crotonic acid hydrogels crosslinked by trimethylolpropane triacrylate and 1,4-butanediol dimethacrylate. (2007). ResearchGate. Retrieved from [Link]

-

Drummond, J. L., Andronova, K. I., & Slaughter, L. D. (2004). Leaching and mechanical properties characterization of dental composites. Journal of biomedical materials research. Part B, Applied biomaterials, 71(1), 164–170. [Link]

-

Marciniak, B., & Wrzyszczynski, A. (2007). Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies. Journal of photochemistry and photobiology. A, Chemistry, 187(2-3), 321–326. [Link]

-

Lee, S. Y., Huang, H. M., Lin, C. Y., & Shih, Y. H. (1998). Leached components from dental composites in oral simulating fluids and the resultant composite strengths. Journal of oral rehabilitation, 25(8), 575–588. [Link]

-

Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. (2021). National Institutes of Health (NIH). Retrieved from [Link]

-

Lee, S., Kim, H., & Kim, S. (2018). Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers. Polymers, 10(4), 368. [Link]

-

The mechanism of a trimethylopropane trimethacrylate (TMPTMA) on releasing b monomer free radicals during electron beam irradiation and attack the c acrylonitrile–butadiene–styrene (ABS) chains to form d crosslinked structures. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation and evaluation of a BisGMA-free dental composite resin based on a novel trimethacrylate monomer. (2020). ResearchGate. Retrieved from [Link]

-

trimethylolpropane triacrylate tmpta: Topics by Science.gov. (n.d.). Retrieved from [Link]

- CN101704745B - Trimethylolpropane triacrylate and preparation method thereof - Google Patents. (n.d.).

-

Understanding TMPTA and Its Role in UV-Curable Coatings. (2024). Triwill Group. Retrieved from [Link]

-

Synthesis and evaluation of trimethylolpropane triacrylate crosslinked superabsorbent polymers for conserving water and fertilizers. (2012). ResearchGate. Retrieved from [Link]

-

A Comparative Study between Thiol‐Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing. (2021). National Institutes of Health (NIH). Retrieved from [Link]

-

trimethylolpropane trimethacrylate tmptma: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Preparation and Evaluation of Hydrogel Nanoparticles as Drug Delivery System. (2019). Walsh Medical Media. Retrieved from [Link]

-

Comparison of two hydrogel formulations for drug release in ophthalmic lenses. (2014). ResearchGate. Retrieved from [Link]

-

Kim, H. J., & Kim, H. J. (2012). The curing performance of UV-curable semi-interpenetrating polymer network structured acrylic pressure-sensitive adhesives. Journal of Adhesion Science and Technology, 26(10-11), 1435-1449. [Link]

-

THE EFFECT OF TRIACRYLATE MONOMER STRUCTURE ON VOLUME SHRINKAGE AND TENSILE PROPERTIES OF VAT POLYMERIZATION RESINS. (2021). DergiPark. Retrieved from [Link]

-

Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. (2021). MDPI. Retrieved from [Link]

-

How Can Reaction Kinetics Control Polymer Properties?. (2023). Chemistry For Everyone. Retrieved from [Link]

-

UV Curing and Micromolding of Polymer Coatings. (n.d.). CORE. Retrieved from [Link]

-

Real-Time Characterization of Polymer Properties and Reaction Characteristics. (2016). PCI Magazine. Retrieved from [Link]

-

Curing behavior of a UV-curable coating based on urethane acrylate oligomer: The influence of reactive monomers. (2012). ResearchGate. Retrieved from [Link]

-

To Shed Light on the UV Curable Coating Technology: Current State of the Art and Perspectives. (2023). Semantic Scholar. Retrieved from [Link]

Sources

- 1. triwillgroup.com [triwillgroup.com]

- 2. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]

- 3. Characterization of an experimental resin composite organic matrix based on a tri-functional methacrylate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Trimethylolpropane Trimethacrylate (TMPTMA)

Foreword: The Enduring Relevance of a Multifunctional Monomer

Trimethylolpropane trimethacrylate (TMPTMA) stands as a cornerstone in the field of polymer science, a trifunctional methacrylate monomer prized for its ability to impart exceptional hardness, chemical resistance, and thermal stability to a wide array of materials. Its utility in coatings, adhesives, composites, and dental resins underscores the continued importance of understanding its synthesis. This guide is intended for researchers, scientists, and professionals in drug development and material science who seek a comprehensive understanding of the primary synthetic routes to TMPTMA. We will delve into the core methodologies, exploring not just the procedural steps but the fundamental chemical principles that govern these transformations. Our focus will be on providing a robust, technically grounded framework that enables both the replication of established methods and the innovation of new ones.

Foundational Principles: An Overview of Synthetic Strategies

The industrial production of TMPTMA is dominated by two principal synthetic pathways: direct esterification and transesterification. A third, less common but mechanistically distinct route, involves the use of an acid chloride. Each method presents a unique set of advantages and challenges related to reaction kinetics, equilibrium management, catalyst selection, and purification. The choice of a particular method is often dictated by factors such as raw material cost, desired product purity, and environmental considerations.

A critical challenge in any TMPTMA synthesis is managing the inherent reactivity of the methacrylate functional groups. These moieties are susceptible to radical polymerization, especially at the elevated temperatures often required for esterification. Consequently, the judicious selection and application of polymerization inhibitors are paramount to achieving high yields of the desired monomeric product.

Direct Esterification: The Workhorse of TMPTMA Synthesis

The most prevalent method for TMPTMA synthesis is the direct esterification of trimethylolpropane (TMP) with methacrylic acid (MAA). This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed equilibrium process.

The Underlying Chemistry: A Mechanistic Deep Dive

The direct esterification of TMP proceeds in a stepwise manner, with the three hydroxyl groups of TMP reacting sequentially with methacrylic acid. The reaction is governed by the principles of Fischer esterification, where a strong acid catalyst is employed to protonate the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity.[1][2][3] The alcohol (a hydroxyl group on TMP) then acts as a nucleophile, attacking the activated carbonyl carbon.

To drive the equilibrium towards the formation of the triester, the water generated as a byproduct must be continuously removed from the reaction mixture.[1][2] This is typically achieved through azeotropic distillation using a suitable water-carrying agent, such as toluene or cyclohexane.[4]

Diagram 1: Reaction Scheme for Direct Esterification of TMPTMA

Caption: Overall reaction for TMPTMA synthesis via direct esterification.

Causality in Experimental Design

-

Catalyst Selection: While strong mineral acids like sulfuric acid are effective, they can lead to equipment corrosion and the formation of colored byproducts.[1] p-Toluenesulfonic acid (p-TsOH) is a commonly used alternative, being a solid, non-corrosive, and highly effective organic acid catalyst.[5][6][7] More recently, solid acid catalysts, such as zirconium-based catalysts and acidic ion-exchange resins, have gained traction.[1][4] Their primary advantage lies in their ease of separation from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[2][8][9][10][11]

-

Choice of Polymerization Inhibitor: Phenolic inhibitors, such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ), are widely used. Their inhibitory action is significantly enhanced by the presence of dissolved oxygen.[12] The inhibitor system works by scavenging free radicals that initiate polymerization. A combination of inhibitors, for instance, hydroquinone and phenothiazine, can provide robust protection against premature polymerization under typical reaction conditions.[4]

-

Reaction Temperature: The temperature is a critical parameter that must be carefully controlled. It needs to be high enough to facilitate the esterification reaction and the azeotropic removal of water (typically 90-120°C), but not so high as to promote significant polymerization or degradation of the reactants or product.[1]

Experimental Protocol: Direct Esterification

-

Reactor Setup: Equip a multi-necked flask with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a reflux condenser, and an air inlet tube.

-

Charging Reactants: Charge the reactor with trimethylolpropane (1.0 eq), methacrylic acid (3.1-3.5 eq, a slight excess to drive the reaction), the acid catalyst (e.g., 1-2 wt% p-TsOH), a polymerization inhibitor (e.g., 0.1 wt% MEHQ), and the water-carrying solvent (e.g., toluene or cyclohexane).[4]

-

Reaction Execution: Begin stirring and introduce a slow stream of air into the reaction mixture. Heat the mixture to reflux (typically 90-120°C).[1] Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

-

Monitoring Progress: Monitor the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water (3 moles per mole of TMP) has been collected. The acid value of the reaction mixture can also be titrated to determine the extent of conversion.[13]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solid acid catalyst was used, it can be removed by filtration at this stage.[2]

-

Wash the organic phase with a dilute aqueous alkali solution (e.g., 5-10% sodium hydroxide or sodium carbonate) to neutralize the acid catalyst and remove excess methacrylic acid.[14]

-

Perform subsequent washes with water or brine until the aqueous layer is neutral.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

For higher purity, the crude product can be treated with activated carbon to remove colored impurities, followed by filtration.[14]

-

Diagram 2: Workflow for Direct Esterification and Purification

Caption: Step-by-step workflow for the synthesis and purification of TMPTMA.

Transesterification: An Alternative Pathway

Transesterification offers a viable alternative to direct esterification, particularly when using methyl methacrylate (MMA) as the acrylate source instead of methacrylic acid. This method involves the exchange of the methoxy group of MMA with the hydroxyl groups of TMP.

The Transesterification Mechanism

This reaction is typically catalyzed by either an acid or a base. In base-catalyzed transesterification, a strong base (e.g., sodium methoxide) deprotonates a hydroxyl group on TMP, forming a more nucleophilic alkoxide.[15][16] This alkoxide then attacks the carbonyl carbon of methyl methacrylate. The key to driving this equilibrium reaction to completion is the removal of the methanol byproduct, which has a lower boiling point than the other components and can be distilled off.[17][18]

Key Experimental Considerations

-

Catalyst Choice: Both acidic and basic catalysts can be used.[17] Basic catalysts like potassium carbonate or sodium methoxide are often effective at lower temperatures than their acidic counterparts.[19]

-

Byproduct Removal: The continuous removal of methanol is crucial to shift the equilibrium towards the product.[17] This is typically accomplished by fractional distillation during the reaction.

-

Side Reactions: A potential side reaction, especially with base catalysts, is saponification if any free fatty acids are present in the starting materials.[18]

Experimental Protocol: Transesterification

-

Reactor Setup: Use a similar setup to direct esterification, but with a fractional distillation column instead of a Dean-Stark trap to efficiently separate the methanol byproduct.

-

Charging Reactants: Charge the reactor with trimethylolpropane (1.0 eq), a large excess of methyl methacrylate (which also acts as the solvent), a polymerization inhibitor, and the catalyst (e.g., potassium carbonate).[17][19]

-

Reaction Execution: Heat the mixture to reflux. As the reaction proceeds, methanol will be formed and can be removed as the distillate through the fractional distillation column.[17]

-

Work-up and Purification:

-

After the reaction is complete (as determined by, for example, gas chromatography), cool the mixture.

-

Remove the catalyst by filtration or an acidic wash.

-

Recover the excess methyl methacrylate by vacuum distillation.

-

The remaining crude TMPTMA can be further purified by washing with water and/or treatment with activated carbon.[17]

-

The Acid Chloride Method: A High-Reactivity Approach

A less common but highly effective laboratory-scale synthesis involves the reaction of trimethylolpropane with methacryloyl chloride. This method is generally not favored for industrial-scale production due to the higher cost and hazardous nature of methacryloyl chloride.

Mechanism and Advantages

This reaction is not an equilibrium process. The high reactivity of the acid chloride allows the reaction to proceed rapidly at lower temperatures (e.g., 40-60°C) and often without the need for a catalyst.[7] A base, such as triethylamine, is typically added as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, which precipitates as triethylammonium chloride and can be easily removed by filtration.[7]

Key advantages include:

-

Reduced Reaction Temperature: Lower temperatures minimize the risk of polymerization.[7]

-

Shorter Reaction Time: The reaction is often complete within a few hours.[7]

-

No Water Byproduct: This eliminates the need for azeotropic distillation and simplifies the work-up.[7]

Experimental Protocol: Acid Chloride Method

-

Reactor Setup: A standard multi-necked flask with a stirrer, thermometer, and dropping funnel is sufficient. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent reaction of the acid chloride with atmospheric moisture.

-

Procedure:

-

Dissolve trimethylolpropane and triethylamine (3.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Slowly add methacryloyl chloride (3.0 eq) via the dropping funnel, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated triethylammonium chloride.

-

Wash the filtrate with dilute acid, water, and brine.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the crude TMPTMA.

-

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for TMPTMA depends on a balance of factors including scale, cost, purity requirements, and environmental impact.

| Parameter | Direct Esterification | Transesterification | Acid Chloride Method |

| Primary Reactants | Trimethylolpropane, Methacrylic Acid | Trimethylolpropane, Methyl Methacrylate | Trimethylolpropane, Methacryloyl Chloride |

| Typical Catalyst | p-TsOH, H₂SO₄, Solid Acids[1][2][4] | K₂CO₃, NaOCH₃[17][19] | None (or base as acid scavenger)[7] |

| Reaction Temp. | High (90-120°C)[1] | Moderate to High | Low (40-60°C)[7] |

| Reaction Time | Long (5-12 hours) | Moderate to Long | Short (2-3 hours)[7] |

| Byproduct | Water[2] | Methanol[17] | HCl (neutralized)[7] |

| Key Advantage | Lower raw material cost; industrially established. | Avoids handling corrosive methacrylic acid. | High reactivity, fast, no water removal needed. |

| Key Disadvantage | Equilibrium-limited; requires water removal; high temp. | Equilibrium-limited; requires methanol removal. | High cost and hazardous nature of acid chloride. |

| Typical Purity | >98% achievable with proper purification.[1] | >95% reported.[17] | High purity achievable on a lab scale. |

Product Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of TMPTMA. The spectra will show characteristic peaks for the ethyl group, the methylene groups attached to the ester linkages, and the vinyl protons of the methacrylate groups.[12][20][21][22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. A strong absorbance band around 1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, while peaks corresponding to the C=C double bond will also be present.[20][21][23]

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the TMPTMA and quantify any residual starting materials or byproducts, such as the mono- and di-ester intermediates.[12]

Conclusion and Future Outlook

The synthesis of trimethylolpropane trimethacrylate is a well-established field, with direct esterification remaining the most economically viable method for large-scale industrial production. The primary drivers for innovation in this area are the development of more efficient, recyclable, and environmentally benign catalysts. Solid acid catalysts, in particular, represent a significant step towards greener manufacturing processes by minimizing corrosive waste streams and simplifying product purification.[2][8] While transesterification and the acid chloride methods offer specific advantages, their widespread industrial adoption is limited by equilibrium management and raw material costs, respectively. As the demand for high-performance polymers continues to grow, so too will the need for robust, efficient, and sustainable methods for producing key monomers like TMPTMA.

References

-

(a) ¹H-NMR spectrum of MTMPTA molecules and (b) Fourier transform... - ResearchGate. (n.d.). Retrieved from [Link]

-

trimethylolpropane trimethacrylate tmptma: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-8-9) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI. (n.d.). Retrieved from [Link]

-

trimethylolpropane triacrylate tmpta: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Synthesis and polymerization of bio-based acrylates: a review - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

TMPTMA (TRIMETHYLOLPROPANE TRIMETHACRYLATE) - Ataman Kimya. (n.d.). Retrieved from [Link]

-

A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Patsnap Eureka. (n.d.). Retrieved from [Link]

-

What the method of preparation of Trimethylolpropane trimethacrylate (TMPTMA) ? | ResearchGate. (2022, January 11). Retrieved from [Link]

-

Synthesis of Trimethylolpropane Esters by Base‐Catalyzed Transesterification | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

A Review on Acrylate Terminated Urethane Oligomers and Polymers: Synthesis and Applications | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

- JPS6042777B2 - Method for producing trimethylolpropane triacrylate or trimethylolpropane trimethacrylate - Google Patents. (n.d.).

-

Novel Routes to Urethane Acrylates - RadTech. (n.d.). Retrieved from [Link]

-

Mechanism of base catalyzed transesterification. - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanism of base catalyzed transesterification. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Properties of UV-Curable Polyfunctional Polyurethane Acrylate Resins from Cardanol | ACS Omega - ACS Publications. (2019, July 23). Retrieved from [Link]

-

Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - NIH. (2024, February 19). Retrieved from [Link]

- CN106748761A - A kind of preparation method of trimethylolpropane trimethacrylate - Google Patents. (n.d.).

- US3956406A - Purification of trimethylolpropane - Google Patents. (n.d.).

- CN101003482A - Method for preparing trimethylolpropane trimethyl acrylic ester - Google Patents. (n.d.).

-

State of the Art in Dual-Curing Acrylate Systems - PMC - NIH. (2018, February 12). Retrieved from [Link]

-

How to synthesis acid convert into acidchloride ? | ResearchGate. (2018, August 22). Retrieved from [Link]

-

Synthesis of tremethylolpropane tris-acrylate - ResearchGate. (n.d.). Retrieved from [Link]

-

Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review - Journal of Biochemical Technology. (2018, February 25). Retrieved from [Link]

-

Comparison between liquid and solid acids catalysts on reducing sugars conversion from furfural residues via pretreatments - PubMed. (n.d.). Retrieved from [Link]

-

Biodiesel Production through the Transesterification of Waste Cooking Oil over Typical Heterogeneous Base or Acid Catalysts - MDPI. (2023, March 9). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Performance comparison of two acidic catalysts: sulfuric acid and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

The mechanism of a trimethylopropane trimethacrylate (TMPTMA) on releasing b monomer free radicals during electron beam irradiation and attack the c acrylonitrile–butadiene–styrene (ABS) chains to form d crosslinked structures - ResearchGate. (n.d.). Retrieved from [Link]

-

Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production - MDPI. (n.d.). Retrieved from [Link]

- CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents. (n.d.).

-

Recent Progress in Turning Waste into Catalysts for Green Syntheses - MDPI. (n.d.). Retrieved from [Link]

-

Esterification by solid acid catalysts - A comparison. (2004, December 1). Retrieved from [Link]

-

Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction - MDPI. (n.d.). Retrieved from [Link]

-

A New Method for Solid Acid Catalyst Evaluation for Cellulose Hydrolysis - MDPI. (n.d.). Retrieved from [Link]

-

Comparison of Biodiesel Yields on Direct transesterification and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Solvent-Based Recycling as a Waste Management Strategy for Fibre-Reinforced Polymers: Current State of the Art - ResearchGate. (2025, March 14). Retrieved from [Link]

-

Advancing Textile Waste Recycling: Challenges and Opportunities Across Polymer and Non-Polymer Fiber Types - PubMed Central. (n.d.). Retrieved from [Link]

-

Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions - MDPI. (n.d.). Retrieved from [Link]

-

Supercritical CO 2 Transesterification of Triolein to Methyl-Oleate in a Batch Reactor: Experimental and Simulation Results - MDPI. (2019, January 1). Retrieved from [Link]

-

Selective recovery of caprolactam from the thermo-catalytic conversion of textile waste over γ-Al2O3 supported metal catalysts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Catalytic Hydrothermal Treatment for the Recycling of Composite Materials from the Aeronautics Industry - MDPI. (2024, October 29). Retrieved from [Link]

Sources

- 1. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106748761A - A kind of preparation method of trimethylolpropane trimethacrylate - Google Patents [patents.google.com]

- 3. US3956406A - Purification of trimethylolpropane - Google Patents [patents.google.com]

- 4. CN101003482A - Method for preparing trimethylolpropane trimethyl acrylic ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jbiochemtech.com [jbiochemtech.com]

- 7. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. JPS6042777B2 - Method for producing trimethylolpropane triacrylate or trimethylolpropane trimethacrylate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. trimethylolpropane trimethacrylate tmptma: Topics by Science.gov [science.gov]

- 22. Trimethylolpropane trimethacrylate(3290-92-4) 1H NMR spectrum [chemicalbook.com]

- 23. trimethylolpropane triacrylate tmpta: Topics by Science.gov [science.gov]

An In-depth Technical Guide to Trimethylolpropane Trimethacrylate (TMPTMA): Structure, Reactivity, and Applications

Introduction

Trimethylolpropane Trimethacrylate (TMPTMA) is a trifunctional methacrylate monomer that holds a significant position in the field of polymer chemistry.[1] Its unique molecular architecture, characterized by three reactive methacrylate groups, allows for the formation of highly cross-linked polymer networks.[1] This high crosslink density imparts exceptional physical and chemical properties to the resulting materials, including superior hardness, chemical resistance, thermal stability, and abrasion resistance.[1][2] Consequently, TMPTMA is a critical component in a wide array of industrial and commercial applications, ranging from high-performance coatings and adhesives to advanced dental composites and 3D printing resins.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and diverse applications of TMPTMA, tailored for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Properties

TMPTMA, with the chemical formula [H₂C=C(CH₃)CO₂CH₂]₃CC₂H₅ and CAS number 3290-92-4, is a colorless to yellowish liquid.[1] Its structure is based on a central trimethylolpropane core esterified with three methacrylate units.

Key Properties of TMPTMA:

| Property | Value | Reference |

| Molecular Weight | 338 g/mol | [4] |

| Density | 1.06 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.472 | [5] |

| Flash Point | > 110.00 °C | |

| Viscosity | 40-60 cps @ 25°C | [6] |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in most organic solvents |

The trifunctional nature of TMPTMA is the primary determinant of its utility. The presence of three methacrylate groups enables the formation of a dense three-dimensional polymer network upon polymerization, a characteristic that distinguishes it from monofunctional and difunctional monomers.[1][3]

Structural Diagram

Caption: Chemical structure of Trimethylolpropane Trimethacrylate (TMPTMA).

Synthesis of TMPTMA

The industrial production of TMPTMA is primarily achieved through two main synthetic routes: direct esterification and transesterification.

Direct Esterification

This method involves the reaction of trimethylolpropane with methacrylic acid in the presence of an acid catalyst and a polymerization inhibitor.[7]

Reaction: C(CH₂OH)₃C₂H₅ + 3 CH₂=C(CH₃)COOH → C(CH₂OCOC(CH₃)=CH₂)₃C₂H₅ + 3 H₂O

Protocol for Laboratory-Scale Synthesis:

-

Reactor Setup: A reactor equipped with a mechanical stirrer, thermometer, reflux condenser with a Dean-Stark trap, and an air inlet is charged with trimethylolpropane, methacrylic acid (in slight excess), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).

-

Reaction Conditions: The mixture is heated to a temperature that allows for the azeotropic removal of water with a suitable solvent (e.g., toluene or cyclohexane).[7] A slow stream of air is bubbled through the reaction mixture to aid in the inhibition of premature polymerization.[8]

-

Monitoring and Completion: The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been removed.

-

Purification: The crude product is then neutralized, washed with water to remove the catalyst and unreacted acid, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.

Transesterification

An alternative route involves the transesterification of trimethylolpropane with methyl methacrylate (MMA) in the presence of a suitable catalyst.[8]

Reaction: C(CH₂OH)₃C₂H₅ + 3 CH₂=C(CH₃)COOCH₃ → C(CH₂OCOC(CH₃)=CH₂)₃C₂H₅ + 3 CH₃OH

This method can be advantageous as it avoids the direct handling of corrosive methacrylic acid. The equilibrium is driven towards the product by the continuous removal of the methanol byproduct.[8]

Reactivity and Polymerization

The reactivity of TMPTMA is centered around the carbon-carbon double bonds of its three methacrylate groups. These groups readily undergo free-radical polymerization, which can be initiated by various methods, including thermal decomposition of initiators, exposure to ultraviolet (UV) light or electron beam (EB) radiation.[9]

Free-Radical Polymerization Mechanism

The polymerization of TMPTMA follows the classical three stages of a free-radical chain reaction: initiation, propagation, and termination.

-

Initiation: A free radical (R•) is generated from an initiator molecule, either by heat or light. This radical then adds to the double bond of a TMPTMA molecule, creating a new radical center.[10][11]

-

Propagation: The newly formed radical reacts with another TMPTMA molecule, and this process repeats, leading to the rapid growth of a polymer chain. Due to the trifunctional nature of TMPTMA, a highly cross-linked network is formed as the growing chains connect with other chains.[12]

-

Termination: The polymerization process ceases when two growing radical chains combine (combination) or one radical abstracts a hydrogen atom from another (disproportionation).

Photopolymerization

Photopolymerization, or UV curing, is a widely used method for polymerizing TMPTMA, particularly in coatings, inks, and 3D printing.[1][9] This process utilizes a photoinitiator that, upon absorption of UV light, generates free radicals to initiate polymerization.[9][13] Photoinitiators are broadly classified into two types:

-

Type I Photoinitiators (α-Cleavage): These undergo unimolecular bond cleavage upon irradiation to form two radical fragments.[13]

-

Type II Photoinitiators: These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator to generate free radicals.[9]

The choice of photoinitiator is critical as it significantly influences the curing speed and the final properties of the polymer.[13]

Polymerization Workflow Diagram

Caption: General workflow for the polymerization of TMPTMA.

Applications of TMPTMA

The exceptional properties of TMPTMA-based polymers have led to their use in a multitude of demanding applications.

-

Coatings and Varnishes: TMPTMA is extensively used in UV-curable coatings for wood, metal, and plastics.[3] It imparts excellent scratch resistance, chemical durability, and a high-gloss finish.[2]

-

Adhesives and Sealants: In adhesive formulations, TMPTMA enhances bond strength, thermal resistance, and durability.[2][3] It is a key component in structural and anaerobic adhesives.

-

Dental Composites: Due to its biocompatibility and ability to form hard, durable polymers, TMPTMA is a common crosslinking agent in dental resins and adhesives.[1][3]

-

3D Printing (Vat Photopolymerization): TMPTMA is a crucial ingredient in photopolymer resins for stereolithography (SLA), digital light processing (DLP), and other 3D printing technologies.[2][14][15] It contributes to the high resolution and mechanical strength of the printed objects.[15][16]

-

Rubber and Elastomer Modification: TMPTMA is used as a co-agent in the peroxide crosslinking of elastomers to improve properties such as hardness, tensile strength, and abrasion resistance.[2][6]

-

Inks: In UV-curable printing inks, TMPTMA facilitates rapid drying and provides excellent adhesion and resistance to chemicals and abrasion.[1][16]

Safety and Handling

While TMPTMA is a versatile and valuable chemical, it is important to handle it with appropriate safety precautions.

-

Toxicity: TMPTMA is hazardous if inhaled or absorbed through the skin.[3] It is important to avoid breathing vapors and to minimize skin contact.[3] Animal studies have shown low to moderate oral toxicity.[17] It is not expected to cause genetic effects based on available data.[4]

-

Irritation and Sensitization: TMPTMA can be a skin and eye irritant.[17] It has also been shown to be a skin sensitizer, capable of causing allergic contact dermatitis in some individuals.[17]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[18]

-

Storage: TMPTMA should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and heat.[18][19] It may undergo spontaneous polymerization but is typically stabilized with an inhibitor like hydroquinone monomethyl ether.

Conclusion

Trimethylolpropane trimethacrylate is a highly versatile and functional monomer that plays a pivotal role in the development of advanced polymer materials. Its trifunctional nature allows for the creation of densely cross-linked networks with exceptional mechanical and chemical properties. From enhancing the durability of coatings to enabling the precision of 3D printing, the impact of TMPTMA across various industries is undeniable. A thorough understanding of its chemical structure, reactivity, and safe handling is essential for harnessing its full potential in scientific research and industrial applications.

References

- China Trimethylolpropane Trimethacrylate Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co., Ltd. (n.d.).

- 1,1,1-Trimethylolpropane trimethacrylate | Polysciences, Inc. (n.d.).

- TMPTMA Trimethylolpropane Trimethacrylate CAS 3290-92-4 - Teckrez. (n.d.).

- A Comparative Guide to Photoinitiators for 1,1,1-Trimethylol Ethane Triacrylate (TMPTA) Photopolymerization - Benchchem. (n.d.).

- TMPTMA (TRIMETHYLOLPROPANE TRIMETHACRYLATE) - Ataman Kimya. (n.d.).

- Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - NIH. (n.d.).

- TMPTMA - Trimethylolpropane Trimethacrylate Crosslinker for Rubber & PVC - Sinocure Chemical Group. (n.d.).

- GPS Safety Summary TRIMETHYLOLPROPANE TRIMETHACRYLATE - Arkema. (2013).

- Trimethylolpropane Triacrylate (TMPTA): A High-Performance Crosslinking Agent from Riverland Trading. (n.d.).

- An In-depth Technical Guide on the Core Mechanism of Action of Acrylate Monomers: A Focus on Trimethylolpropane Triacrylate (TMPTA) - Benchchem. (n.d.).

- A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Patsnap Eureka. (n.d.).

- The Essential Role of Trimethylolpropane Trimethacrylate (TMPTMA) in Modern Material Science. (n.d.).

- Markets | 3D Printing - VISIOMER® Specialty Methacrylates - Evonik. (n.d.).

- Nomination Background: Trimethylolpropane triacrylate (CASRN: 15625-89-5). (1991).

- Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PMC - NIH. (2022).

- The mechanism of a trimethylopropane trimethacrylate (TMPTMA) on releasing b monomer free radicals during electron beam irradiation and attack the c acrylonitrile–butadiene–styrene (ABS) chains to form d crosslinked structures - ResearchGate. (n.d.).

- What the method of preparation of Trimethylolpropane trimethacrylate (TMPTMA) ? | ResearchGate. (2022).

- Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PubMed. (2022).

- Trimethylolpropane trimethacrylate SDS, 3290-92-4 Safety Data Sheets - ECHEMI. (n.d.).

- Safety Data Sheet - VISIOMER® TMPTMA. (2011).

- Trimethylolpropane trimethacrylate | 3290-92-4 - ChemicalBook. (n.d.).

- Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids - TRACE: Tennessee Research and Creative Exchange. (n.d.).

Sources

- 1. Trimethylolpropane Trimethacrylate CAS 3290-92-4 - Teckrez LLC [teckrez.com]

- 2. polysciences.com [polysciences.com]

- 3. sfdchem.com [sfdchem.com]

- 4. arkema.com [arkema.com]

- 5. Trimethylolpropane trimethacrylate | 3290-92-4 [chemicalbook.com]

- 6. TMPTMA - Trimethylolpropane Trimethacrylate Crosslinker for Rubber & PVC [sinocurechem.com]

- 7. researchgate.net [researchgate.net]

- 8. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 9. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. "Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in " by Hongwei Zhang [trace.tennessee.edu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Markets | 3D Printing - Evonik Industries [methyl-methacrylate-monomers.evonik.com]

- 15. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trimethylolpropane Triacrylate (TMPTA): A High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. echemi.com [echemi.com]

- 19. safety365.sevron.co.uk [safety365.sevron.co.uk]

An In-depth Technical Guide to Trimethylolpropane Trimethacrylate (CAS 3290-92-4)

<-3a--22_in-depth_technical_guide_to_trimethylolpropane_trimethacrylate_cas_3290-92-4_22_>

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Understanding the Core Utility of TMPTMA

Trimethylolpropane trimethacrylate (TMPTMA), identified by CAS number 3290-92-4, is a trifunctional methacrylate monomer. Its molecular structure, featuring three reactive methacrylate groups, makes it an exceptionally effective cross-linking agent in polymer synthesis.[1] When subjected to free-radical polymerization, these groups form a dense, three-dimensional polymer network.[1] This network structure is the foundation of TMPTMA's most desirable properties: high cure speed, excellent hardness, solvent and abrasion resistance, and thermal stability.[2] For researchers in drug development and material science, TMPTMA is not just a monomer; it is a molecular tool used to precisely engineer the physical properties of materials like hydrogels, dental resins, and specialty polymers.[1][3] Its ability to control network density allows for the fine-tuning of mechanical strength, degradation rates, and diffusion characteristics, which are critical parameters in applications such as controlled drug release and tissue engineering scaffolds.[1][4]

Part 1: Physicochemical and Toxicological Profile

A thorough understanding of a material's fundamental properties is a prerequisite for any successful application. The causality behind its reactivity and safety profile dictates experimental design and handling procedures.

Key Physicochemical Properties

TMPTMA is a low-viscosity, low-volatility liquid, which simplifies handling and formulation processes compared to more volatile or viscous monomers.[5] These properties, combined with its high reactivity, make it an efficient reactive diluent in various formulations.

Table 1: Physicochemical Data for Trimethylolpropane Trimethacrylate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3290-92-4 | [6] |

| Molecular Formula | C₁₈H₂₆O₆ | [6] |

| Molecular Weight | 338.4 g/mol | [6] |

| Appearance | Colorless to light yellow transparent liquid | [2] |

| Density | 1.06 g/mL at 25 °C | [7] |

| Boiling Point | >200 °C at 1 mm Hg | [7] |

| Melting Point | -25 °C | [7] |

| Vapor Pressure | <0.01 mm Hg at 20 °C | [3][7] |

| Refractive Index | n20/D 1.472 | [3][7] |

| Solubility | Insoluble in water; soluble in most organic and aromatic solvents. |[7] |

Safety and Toxicological Data

While TMPTMA is a valuable industrial chemical, it is imperative to recognize its hazard profile to ensure safe laboratory practice. It is classified as an irritant and a potential skin sensitizer.[8][9] The primary route of occupational exposure is dermal contact; therefore, stringent adherence to safety protocols is non-negotiable.[10]

Causality in Safety: The methacrylate groups that make TMPTMA highly reactive in polymerization are also responsible for its potential to react with biological molecules, leading to skin sensitization.[6] This underscores the importance of using appropriate personal protective equipment (PPE) to create a physical barrier, preventing the monomer from contacting the skin.

Table 2: GHS Hazard and Safety Information for TMPTMA

| Hazard Class | Pictogram | Code | Statement | Source(s) |

|---|---|---|---|---|

| Aquatic Hazard | GHS09 (Environment) | H411 | Toxic to aquatic life with long lasting effects. | [6][10][11] |

| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation. | [9] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation. | [9] |

| Skin Sensitization | GHS07 (Exclamation Mark) | H317 | May cause an allergic skin reaction. | [12] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation. |[9] |

Handling Precautions:

-

Ventilation: Always handle TMPTMA in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13][14]

-

Personal Protective Equipment (PPE): Wear impervious gloves (nitrile rubber is recommended), safety goggles, and a lab coat to prevent skin and eye contact.[9][13][15]

-

Spill Management: In case of a spill, absorb with an inert material and place it in a suitable disposal container. Avoid release into the environment.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances. The container, often stabilized with an inhibitor like MEHQ, should be tightly closed.[1][11][14]

Part 2: Synthesis and Polymerization Mechanisms

Synthesis of TMPTMA

TMPTMA is commercially produced primarily through the direct esterification of trimethylolpropane with methacrylic acid.[16][17] Another method involves transesterification with methyl methacrylate.[18]

-

Expertise in Synthesis: The key challenge in synthesizing TMPTMA is preventing premature polymerization of the monomer product or the methacrylate reactants at the elevated temperatures required for the reaction. This is a classic problem in monomer synthesis. The self-validating solution is the inclusion of a polymerization inhibitor (e.g., hydroquinone or TEMPO) and often, sparging with air (oxygen acts as an inhibitor for radical polymerization) throughout the reaction.[16][18] The reaction is typically driven to completion by removing the water byproduct via azeotropic distillation.[16]

Mechanism: Free-Radical Polymerization

TMPTMA polymerizes via a free-radical mechanism, which can be initiated thermally, chemically, or photochemically.[4][19] Photopolymerization is particularly relevant in drug delivery and dental applications, as it allows for rapid, on-demand curing at ambient temperatures.[20][21]

The process involves three key stages:

-

Initiation: An initiator molecule (e.g., a photoinitiator like Irgacure or a thermal initiator like AIBN) absorbs energy (light or heat) and decomposes into highly reactive free radicals.[19][22] This radical then attacks one of the C=C double bonds of a TMPTMA molecule, transferring the radical to the monomer and initiating a polymer chain.

-

Propagation: The newly formed monomer radical rapidly adds to the double bond of another TMPTMA molecule. Because TMPTMA has three methacrylate groups, this process quickly forms a highly cross-linked, three-dimensional network.

-

Termination: The growing polymer chains are terminated when two radicals react with each other (combination or disproportionation) or by reacting with an inhibitor.

Diagram: Free-Radical Polymerization of TMPTMA

Caption: Free-radical polymerization of TMPTMA.

Part 3: Applications in Research and Drug Development

The highly cross-linked polymers formed from TMPTMA are rigid and brittle, with excellent chemical and thermal resistance.[23] These properties are leveraged in numerous fields.

-

Dental Materials: TMPTMA is a cornerstone monomer in dental composites, resins, and adhesives.[1][3][24] Its function is to create a durable, wear-resistant, and strong cross-linked polymer matrix that binds to filler particles.[3][24] The fast cure response is ideal for photopolymerization techniques used in dental restorations.[3]

-

Hydrogels for Drug Delivery: As a cross-linker, TMPTMA is used to control the mesh size and water absorption capacity of hydrogels.[1][25]

-

Causality in Application: For a drug delivery system, the cross-link density is a critical design parameter. A higher concentration of TMPTMA leads to a tighter polymer network. This reduces the swelling ratio of the hydrogel and slows the diffusion rate of an encapsulated drug, thereby enabling sustained, controlled release.[1] Conversely, a lower concentration creates a looser network, facilitating faster release.

-

-

Biomaterials and Tissue Engineering: TMPTMA is used to fabricate macroporous polymer scaffolds.[3][23] The porous structure can be precisely controlled, allowing for cell infiltration and tissue growth, which is essential for tissue engineering applications.[23]

-

Antimicrobial Materials: Copolymers containing TMPTMA have been shown to exhibit antibacterial properties, opening avenues for its use in medical devices and coatings where preventing biofilm formation is crucial.[1]

Part 4: Experimental Protocols and Characterization

Protocol: UV Photopolymerization of a TMPTMA-Based Hydrogel

This protocol describes the fabrication of a basic hydrogel film, a common starting point for drug delivery or cell encapsulation studies.

Objective: To create a cross-linked polymer film from TMPTMA via UV-initiated free-radical polymerization.

Materials:

-

Trimethylolpropane trimethacrylate (TMPTMA), stabilized

-

2-Hydroxy-2-methylpropiophenone (Photoinitiator, e.g., Darocur 1173)

-

Phosphate-buffered saline (PBS) or other aqueous buffer

-

Hydrophilic co-monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

-

Microscope slides

-

Spacers (e.g., 0.5 mm thick silicone sheet)

-

UV curing lamp (365 nm)

Methodology:

-

Precursor Solution Preparation (Trustworthiness Check): In a light-protected vial (e.g., an amber vial), prepare the precursor solution. For a 1 mL solution, combine:

-

500 µL HEMA (co-monomer for hydrophilicity)

-

100 µL TMPTMA (cross-linker)

-

390 µL PBS (solvent)

-

10 µL Photoinitiator (1% w/v of total monomer weight).

-

Causality: The photoinitiator concentration is critical; too little results in incomplete curing, while too much can cause brittleness and have cytotoxic effects.[19] A 0.5-2% range is a common starting point.

-

-

Vortexing: Vortex the solution thoroughly for 60 seconds until the photoinitiator is fully dissolved and the solution is homogenous.

-

Mold Assembly: Place a microscope slide on a level surface. Position two spacers on the slide, parallel to each other.

-

Casting: Pipette the precursor solution between the spacers on the microscope slide.

-

Curing: Carefully place a second microscope slide on top to create a film of uniform thickness. Immediately place the assembly under a 365 nm UV lamp. Irradiate for 5-10 minutes.

-

Causality: The curing time depends on the lamp intensity, initiator concentration, and sample thickness. The process should be optimized to ensure complete polymerization.

-

-

Hydrogel Retrieval: After curing, carefully disassemble the mold. The cross-linked hydrogel film can be gently peeled from the slides.

-

Purification (Self-Validation Step): Place the hydrogel in a beaker of deionized water or PBS. Swell for 24-48 hours, changing the water several times, to leach out any unreacted monomer or initiator. This step is crucial for biocompatibility in drug delivery or cell culture applications.

Diagram: Workflow for TMPTMA Hydrogel Synthesis

Caption: Experimental workflow for hydrogel synthesis.

Key Analytical Characterization Techniques

To validate the outcome of the polymerization and understand the material's properties, several analytical techniques are essential.[26]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is the primary technique to confirm polymerization.

-

Mechanism: FTIR measures the absorption of infrared light by specific chemical bonds. The methacrylate C=C double bond has a characteristic absorption peak around 1635 cm⁻¹.

-

Validation: By comparing the FTIR spectrum of the cured polymer to the liquid monomer, the disappearance or significant reduction of the peak at ~1635 cm⁻¹ provides direct evidence of successful polymerization.[26]

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in a material's mass as a function of temperature, providing critical data on its thermal stability.[26][27] This is important for applications that may involve sterilization or exposure to elevated temperatures.

-

Differential Scanning Calorimetry (DSC): DSC identifies thermal transitions, such as the glass transition temperature (Tg). The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[26] A high degree of cross-linking with TMPTMA will significantly increase the Tg.

-

Scanning Electron Microscopy (SEM): For macroporous materials, SEM provides high-resolution images of the surface morphology, allowing for visualization of the pore structure and size distribution.[26]

Conclusion

Trimethylolpropane trimethacrylate (CAS 3290-92-4) is a highly functional cross-linking monomer that provides material scientists and drug development professionals with a powerful means to control the structural and functional properties of polymers. Its ability to form dense, stable networks upon polymerization is the basis for its utility in creating robust dental materials, precisely tuned drug delivery hydrogels, and advanced biomaterials. A comprehensive understanding of its chemistry, polymerization mechanism, and safety profile is essential for leveraging its full potential in a research and development setting. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively incorporate TMPTMA into the design of next-generation materials.

References

-

Polymyi. (n.d.). Trimethylolpropane Triacrylate: Properties, Applications, and Safety. Retrieved from Polymyi. [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethylolpropane Trimethacrylate. PubChem Compound Database. Retrieved from NIH. [Link]

-

Wikipedia. (n.d.). Trimethylolpropane triacrylate. Retrieved from Wikipedia. [Link]

-

Kowalczuk, A., Trzebicka, B., & Sudoł, M. (2010). Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies. Journal of Polymer Research, 18(4), 569-577. Retrieved from NIH. [Link]

-

Kowa Chemicals USA. (n.d.). Trimethylolpropane Triacrylate (TMPTMA). Retrieved from Kowa Chemicals USA. [Link]

-

LookChem. (n.d.). TMPTMA Monomer Trimethylolpropane trimethacrylate CAS 3290-92-4. Retrieved from LookChem. [Link]

-

Patsnap Eureka. (2021). A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification. Retrieved from Patsnap Eureka. [Link]

-

NC State University. (2020). Researchers Discover New Photoactivation Mechanism for Polymer Production. NC State News. [Link]

-

Detax. (n.d.). Safety Data Sheet. Retrieved from Detax. [Link]

-

Ataman Kimya. (n.d.). TMPTMA (TRIMETHYLOLPROPANE TRIMETHACRYLATE). Retrieved from Ataman Kimya. [Link]

-

ResearchGate. (2022). What the method of preparation of Trimethylolpropane trimethacrylate (TMPTMA) ?. Retrieved from ResearchGate. [Link]

-

PACE Technologies. (2025). PREMIUM Acrylic Hardener - Safety Data Sheet. Retrieved from PACE Technologies. [Link]

-

LOFRA Chemicals. (n.d.). trimethylolpropane-trimethacrylate (TMPTMA) CAS: 3290-92-4. Retrieved from LOFRA Chemicals. [Link]

-

Science.gov. (n.d.). trimethylolpropane-trimethacrylate (TMPTMA): Topics. Retrieved from Science.gov. [Link]

-

Science.gov. (n.d.). trimethylolpropane triacrylate tmpta: Topics. Retrieved from Science.gov. [Link]

-

ACS Publications. (2017). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews. [Link]

- Google Patents. (n.d.). CN106748761A - A kind of preparation method of trimethylolpropane trimethacrylate.

-

ResearchGate. (n.d.). Comparison of the TMPTA polymerization initiated by following systems.... Retrieved from ResearchGate. [Link]

-

Riverland Trading. (n.d.). Trimethylolpropane Triacrylate (TMPTA): A High-Performance Crosslinking Agent. Retrieved from Riverland Trading. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Trimethylolpropane Trimethacrylate (TMPTMA) in Modern Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Kowa Chemicals USA. (n.d.). Trimethylolpropane Triacrylate (TMPTA). Retrieved from Kowa Chemicals USA. [Link]

-

Polymer Chemistry. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from Polymer Chemistry. [Link]

-

NIH. (2023). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of the P(GMA–PEI–TMPTA) tripolymer.... Retrieved from ResearchGate. [Link]

Sources

- 1. sinorawchemical.com [sinorawchemical.com]

- 2. kowachemical.com [kowachemical.com]

- 3. 三羟甲基丙烷三甲基丙烯酸酯 contains 250 ppm monomethyl ether hydroquinone as inhibitor, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]

- 5. Trimethylolpropane Triacrylate (TMPTA): A High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]

- 6. Trimethylolpropane Trimethacrylate | C18H26O6 | CID 18689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3290-92-4 | CAS DataBase [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. arkema.com [arkema.com]

- 11. aksci.com [aksci.com]

- 12. gc.dental [gc.dental]

- 13. detax.com [detax.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. metallographic.com [metallographic.com]

- 16. researchgate.net [researchgate.net]

- 17. CN106748761A - A kind of preparation method of trimethylolpropane trimethacrylate - Google Patents [patents.google.com]